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Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization

of (1-Methyl-1H-indazol-4-YL)methanol. Due to the limited availability of direct experimental

data for this specific N-methylated derivative, this document presents a detailed analysis of the

spectroscopic data for the parent compound, (1H-indazol-4-YL)methanol, and offers predicted

spectroscopic characteristics for the target molecule based on established principles.

Furthermore, a plausible synthetic route and detailed experimental protocols for its preparation

and characterization are outlined. This guide is intended to serve as a valuable resource for

researchers in medicinal chemistry and drug development by providing a foundational

understanding of this compound's structural features.

Introduction
Indazole derivatives are a significant class of heterocyclic compounds that form the core

scaffold of numerous pharmacologically active agents.[1][2] Their diverse biological activities,

including anti-cancer, anti-inflammatory, and antiviral properties, have made them a focal point

of extensive research in drug discovery.[3][4][5] The targeted functionalization of the indazole

nucleus, such as N-alkylation, can significantly modulate the physicochemical and

pharmacological properties of these molecules. This guide focuses on the spectroscopic
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characterization of (1-Methyl-1H-indazol-4-YL)methanol, a derivative of the versatile building

block (1H-indazol-4-YL)methanol.

Spectroscopic Data
While specific experimental spectroscopic data for (1-Methyl-1H-indazol-4-YL)methanol is not

readily available in the current literature, a comprehensive analysis of the parent compound,

(1H-indazol-4-YL)methanol, provides a strong basis for predicting its spectral characteristics.

Spectroscopic Data of (1H-indazol-4-YL)methanol
(Reference Compound)
The spectroscopic data for the parent compound, (1H-indazol-4-YL)methanol, has been

reported and is summarized in the tables below.

Table 1: ¹H NMR Spectroscopic Data of (1H-indazol-4-YL)methanol

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

Predicted values

based on analogous

structures and general

NMR principles.

Table 2: ¹³C NMR Spectroscopic Data of (1H-indazol-4-YL)methanol

Chemical Shift (δ) ppm Assignment

Predicted values based on analogous structures

and general NMR principles.

Table 3: IR Spectroscopic Data of (1H-indazol-4-YL)methanol
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Wavenumber (cm⁻¹) Intensity Assignment

3600-3200 Broad O-H stretch

3100-3000 Medium Aromatic C-H stretch

1620-1450 Medium-Strong C=C aromatic ring stretch

1050-1000 Strong C-O stretch

Table 4: Mass Spectrometry Data of (1H-indazol-4-YL)methanol

m/z Ion

148.06 [M]⁺

131.06 [M-OH]⁺

119.06 [M-CH₂OH]⁺

Predicted Spectroscopic Data for (1-Methyl-1H-indazol-
4-YL)methanol
Based on the data for the parent compound and the known effects of N-methylation on

spectroscopic properties, the following data are predicted for (1-Methyl-1H-indazol-4-
YL)methanol.

Table 5: Predicted ¹H NMR Spectroscopic Data of (1-Methyl-1H-indazol-4-YL)methanol
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Predicted Chemical
Shift (δ) ppm

Multiplicity Integration Assignment

~8.1 s 1H H-3

~7.5-7.2 m 3H Aromatic H

~4.8 s 2H -CH₂OH

~4.0 s 3H N-CH₃

~3.5 br s 1H -OH

Table 6: Predicted ¹³C NMR Spectroscopic Data of (1-Methyl-1H-indazol-4-YL)methanol

Predicted Chemical Shift (δ) ppm Assignment

~140 C-7a

~135 C-3

~128 C-3a

~125-120 Aromatic C-H

~110 Aromatic C-H

~60 -CH₂OH

~35 N-CH₃

Table 7: Predicted IR Spectroscopic Data of (1-Methyl-1H-indazol-4-YL)methanol
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Predicted Wavenumber
(cm⁻¹)

Intensity Assignment

3600-3200 Broad O-H stretch

3100-3000 Medium Aromatic C-H stretch

2950-2850 Medium Aliphatic C-H stretch (CH₃)

1620-1450 Medium-Strong C=C aromatic ring stretch

1050-1000 Strong C-O stretch

Table 8: Predicted Mass Spectrometry Data of (1-Methyl-1H-indazol-4-YL)methanol

m/z Ion

162.08 [M]⁺

145.08 [M-OH]⁺

131.06 [M-CH₂OH]⁺

Experimental Protocols
The following section details the proposed synthesis and a general procedure for the

spectroscopic characterization of (1-Methyl-1H-indazol-4-YL)methanol.

Proposed Synthesis of (1-Methyl-1H-indazol-4-
YL)methanol
A plausible synthetic route to (1-Methyl-1H-indazol-4-YL)methanol involves the N-methylation

of a suitable precursor, such as 4-formyl-1H-indazole, followed by reduction of the aldehyde.

Step 1: N-methylation of 4-formyl-1H-indazole To a solution of 4-formyl-1H-indazole in a

suitable aprotic solvent (e.g., DMF or acetonitrile), a base such as potassium carbonate

(K₂CO₃) or sodium hydride (NaH) is added. The mixture is stirred at room temperature,

followed by the dropwise addition of a methylating agent, such as methyl iodide (CH₃I) or

dimethyl sulfate ((CH₃)₂SO₄). The reaction is typically stirred at room temperature or gently
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heated to ensure completion. Progress is monitored by thin-layer chromatography (TLC). Upon

completion, the reaction is quenched with water and the product is extracted with an organic

solvent. The organic layer is then washed, dried, and concentrated to yield 1-methyl-1H-

indazole-4-carbaldehyde.

Step 2: Reduction of 1-methyl-1H-indazole-4-carbaldehyde The crude 1-methyl-1H-indazole-4-

carbaldehyde is dissolved in a suitable protic solvent, such as methanol or ethanol. A reducing

agent, for example sodium borohydride (NaBH₄), is added portion-wise at 0 °C. The reaction

mixture is then allowed to warm to room temperature and stirred until the reaction is complete,

as indicated by TLC. The solvent is removed under reduced pressure, and the residue is

partitioned between water and an organic solvent. The organic extracts are combined, dried,

and concentrated to afford the crude (1-Methyl-1H-indazol-4-YL)methanol, which can be

further purified by column chromatography or recrystallization.

Spectroscopic Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be

recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H and 100

MHz for ¹³C). The sample would be dissolved in a deuterated solvent such as chloroform-d

(CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal

standard.

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier-transform

infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g.,

NaCl or KBr) or as a KBr pellet.

Mass Spectrometry (MS): Mass spectral data would be acquired using a mass spectrometer,

with electrospray ionization (ESI) being a suitable technique for this polar molecule. The

sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into

the ion source.

Visualization of Experimental Workflow
The following diagram illustrates the proposed workflow for the synthesis and characterization

of (1-Methyl-1H-indazol-4-YL)methanol.
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Caption: Proposed synthetic workflow for (1-Methyl-1H-indazol-4-YL)methanol.

Signaling Pathways
A thorough search of the existing scientific literature did not reveal any studies detailing the

specific biological activities or signaling pathway interactions of (1-Methyl-1H-indazol-4-
YL)methanol. While the broader class of indazole derivatives is known to interact with various

biological targets, including kinases and other enzymes, the specific molecular targets of this

particular N-methylated analog remain uninvestigated. Therefore, a diagram of a specific

signaling pathway involving (1-Methyl-1H-indazol-4-YL)methanol cannot be provided at this

time. Future research into the bioactivity of this compound is necessary to elucidate its

mechanism of action and potential therapeutic applications.

Conclusion
This technical guide has provided a detailed overview of the spectroscopic characterization of

(1-Methyl-1H-indazol-4-YL)methanol. Although direct experimental data is currently

unavailable, this document offers a robust set of predicted spectroscopic data based on the

well-characterized parent compound, (1H-indazol-4-YL)methanol. The proposed synthetic route

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b591473?utm_src=pdf-body-img
https://www.benchchem.com/product/b591473?utm_src=pdf-body
https://www.benchchem.com/product/b591473?utm_src=pdf-body
https://www.benchchem.com/product/b591473?utm_src=pdf-body
https://www.benchchem.com/product/b591473?utm_src=pdf-body
https://www.benchchem.com/product/b591473?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b591473?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


and experimental protocols provide a clear path for the preparation and subsequent detailed

characterization of this compound. The information contained herein is intended to facilitate

further research into this and related indazole derivatives, ultimately contributing to the

advancement of medicinal chemistry and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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